molecular formula C9H11BClFO2 B3011991 5-(3-Chloropropyl)-2-fluorophenylboronic acid CAS No. 2377606-13-6

5-(3-Chloropropyl)-2-fluorophenylboronic acid

Cat. No.: B3011991
CAS No.: 2377606-13-6
M. Wt: 216.44
InChI Key: DJINTIGBJMCCPI-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-2-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2-fluorophenylboronic acid typically involves the following steps:

    Boronic Acid Formation: The boronic acid group is introduced via a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Chloropropyl Substitution: The chloropropyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a chloropropyl group using reagents like 1-chloropropane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Reduction: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine and chloropropyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Phenols: Formed from the oxidation of the boronic acid group.

    Propyl Derivatives: Formed from the reduction of the chloropropyl group.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-(3-Chloropropyl)-2-fluorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of boron-containing drugs.

    Medicine: Explored for its role in the synthesis of boron-based pharmaceuticals, which may have applications in cancer therapy and other diseases.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and chloropropyl substituents, making it less versatile in certain synthetic applications.

    2-Fluorophenylboronic Acid: Similar but lacks the chloropropyl group, which limits its reactivity in certain nucleophilic substitution reactions.

    3-Chloropropylphenylboronic Acid: Similar but lacks the fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

5-(3-Chloropropyl)-2-fluorophenylboronic acid is unique due to the presence of both the fluorine and chloropropyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[5-(3-chloropropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJINTIGBJMCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CCCCl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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